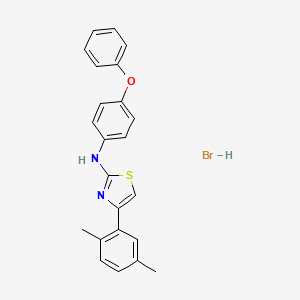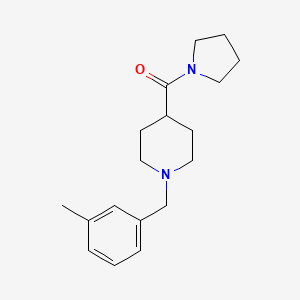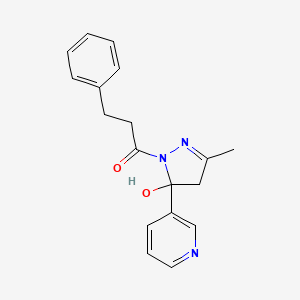
4-(2,5-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has been widely used in scientific research. It is a thiazole derivative that has shown promising results in various studies related to its mechanism of action and physiological effects.
作用機序
The mechanism of action of 4-(2,5-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it has been suggested that it may work by inhibiting specific enzymes involved in cancer cell growth and inflammation. It may also work by modulating certain signaling pathways involved in Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,5-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide can have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 4-(2,5-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. It may also be useful in studies related to Alzheimer's disease. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret study results.
将来の方向性
There are several future directions for research related to 4-(2,5-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide. One direction is to further investigate its mechanism of action, which may help to better understand its potential therapeutic uses. Additionally, further studies are needed to determine its safety and efficacy in humans. Other future directions may include exploring its potential as a treatment for other diseases and disorders, such as neurodegenerative diseases and autoimmune disorders.
合成法
The synthesis of 4-(2,5-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 2,5-dimethylthiophenol, 4-phenoxybenzaldehyde, and 2-aminobenzothiazole in the presence of hydrobromic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
科学的研究の応用
4-(2,5-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been used in various scientific research studies. It has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. It has also been used in studies related to Alzheimer's disease, where it has shown promising results in improving cognitive function. Additionally, it has been studied for its potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models.
特性
IUPAC Name |
4-(2,5-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS.BrH/c1-16-8-9-17(2)21(14-16)22-15-27-23(25-22)24-18-10-12-20(13-11-18)26-19-6-4-3-5-7-19;/h3-15H,1-2H3,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSAMQFYJBNPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(3,4-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5053736.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-methoxybenzamide](/img/structure/B5053758.png)

![N-(3'-chloro-3-biphenylyl)-1-[(2-propyl-5-pyrimidinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5053770.png)

![ethyl 1-({[3-(methylthio)phenyl]amino}carbonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5053783.png)
![2-[benzyl(methyl)amino]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-indanecarboxamide](/img/structure/B5053792.png)
![2-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5053798.png)
![4-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5053799.png)

![N-[(3-pyridinylamino)carbonothioyl]-2-furamide](/img/structure/B5053815.png)
![N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B5053822.png)
![2-dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5053830.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5053836.png)